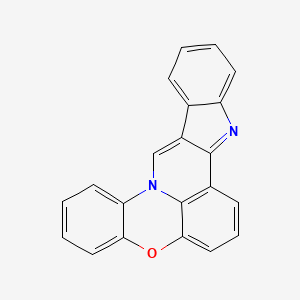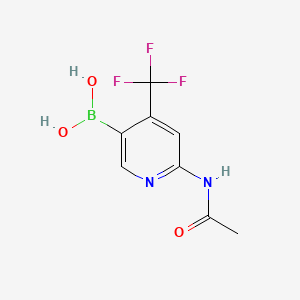
6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid
Overview
Description
6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of an acetamido group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring. These functional groups contribute to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Acetamidation: The acetamido group is introduced by reacting the pyridine derivative with acetic anhydride in the presence of a base such as pyridine.
Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, typically using a boronic ester or boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Substitution: The acetamido and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid in chemical reactions involves the following steps:
Activation of the Boronic Acid Group: The boronic acid group is activated by a base or a catalyst, facilitating its participation in reactions such as Suzuki-Miyaura coupling.
Interaction with Molecular Targets: The acetamido and trifluoromethyl groups can interact with specific molecular targets, influencing the reactivity and selectivity of the compound.
Pathways Involved: The compound can participate in various pathways, including oxidative addition, transmetalation, and reductive elimination in the case of cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic Acid: Similar in structure but lacks the acetamido group.
6-Amino-4-(trifluoromethyl)pyridin-3-ylboronic Acid: Similar but with an amino group instead of an acetamido group.
4-(Trifluoromethyl)pyridin-3-ylboronic Acid: Lacks the acetamido group.
Uniqueness
6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid is unique due to the presence of both the acetamido and trifluoromethyl groups, which confer distinct reactivity and selectivity in chemical reactions
Properties
IUPAC Name |
[6-acetamido-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3N2O3/c1-4(15)14-7-2-5(8(10,11)12)6(3-13-7)9(16)17/h2-3,16-17H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAYJMUNDMCFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C(F)(F)F)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


























Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
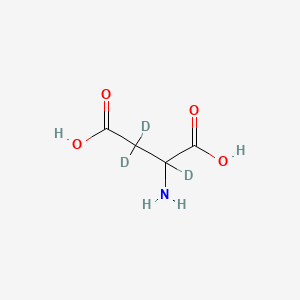

![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)
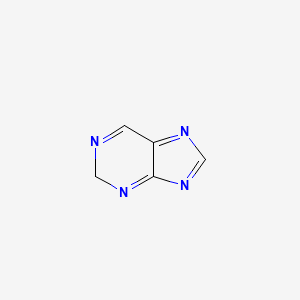
![N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide](/img/structure/B578259.png)
![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)
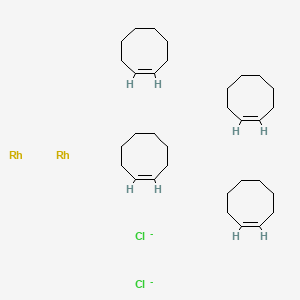
![[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine](/img/structure/B578264.png)
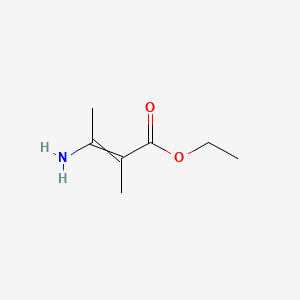

![5,5'-Dibromo-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B578269.png)
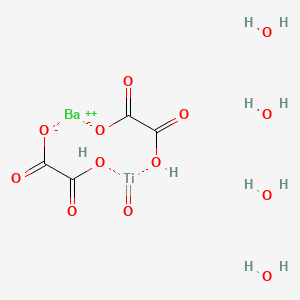
![(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride](/img/structure/B578271.png)
